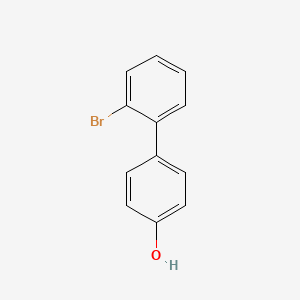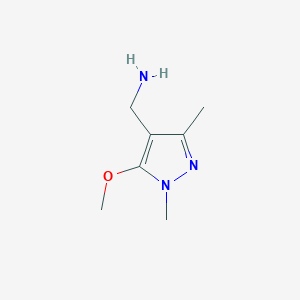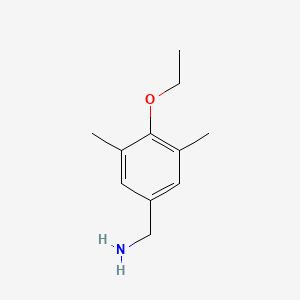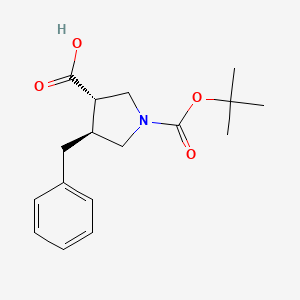
(3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
(3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as (3S,4S)-4-benzyl-1-Boc-pyrrolidine-3-carboxylic acid, is a chiral molecule commonly used in organic synthesis. It is a derivative of pyrrolidine, a five-membered heterocyclic compound, and is often used as a building block for other molecules. This molecule is known for its high reactivity and selectivity and has a wide range of applications in organic synthesis, especially in the field of pharmaceuticals.
Aplicaciones Científicas De Investigación
Base-Induced Dimerization
(Leban & Colson, 1996) described the dimerization of urethane-protected amino acid N-carboxanhydrides, including tert-butyloxycarbonyl-protected variants, to form pyrrolidine analogs in aprotic media. This process, using bases like lithium bis(trimethylsilyl)amide, leads to specific isomers and can be useful in creating unique stereochemical configurations in organic synthesis (Leban & Colson, 1996).
Structural Analysis of Pyrrolidine Derivatives
In 2010, Yuan et al. explored the structural characteristics of tert-butyloxycarbonyl-protected pyrrolidine derivatives, including their conformation and intermolecular interactions, which are critical in understanding the behavior of these compounds in various chemical contexts (Yuan, Cai, Huang, & Xu, 2010).
Synthesis of Edeine Analogs
The synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, useful for synthesizing edeine analogs, was described by Czajgucki et al. This research utilized differently N-protected (S)-2,3-diaminopropanoic acid as a substrate, showcasing the versatility of tert-butyloxycarbonyl-protected pyrrolidine derivatives in the synthesis of complex organic molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Tautomerism of 3-Hydroxypyrroles
Momose et al. investigated the tautomerism of 3-hydroxypyrroles, which involved the synthesis of compounds with tert-butyl esters. This research provided insights into the factors governing tautomerism in pyrrolidine derivatives, which is essential for understanding their reactivity and stability (Momose, Tanaka, Yokota, Nagamoto, & Yamada, 1979).
Removal of tert.-Butyloxycarbonyl Group
Bodanszky & Bodanszky (2009) explored methods to selectively remove the tert-butyloxycarbonyl group, a key step in peptide synthesis involving the manipulation of protected amino acids. This research is crucial for scientists working with complex organic syntheses where selective deprotection is required (Bodanszky & Bodanszky, 2009).
Conformationally Constrained Amino Acids
Hart & Rapoport (1999) reported the synthesis of glutamic acid analogues using a tert-butyloxycarbonyl-protected pyrrolidine derivative. This study highlights the role of these compounds in developing conformationally constrained amino acids, which are significant in medicinal chemistry and drug design (Hart & Rapoport, 1999).
Divergent Reactions with Enamines
Rossi et al. (2007) explored the divergent reactions of tert-butyloxycarbonyl-protected diaza-dienes with enamines. This study provides insights into reaction mechanisms and the synthesis of complex organic compounds, demonstrating the versatility of tert-butyloxycarbonyl-protected pyrrolidine derivatives (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Propiedades
IUPAC Name |
(3S,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXAQXOMAAQNNI-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



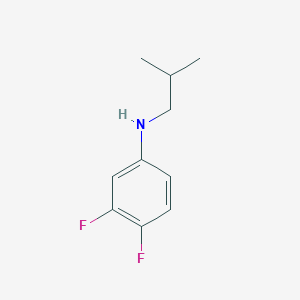
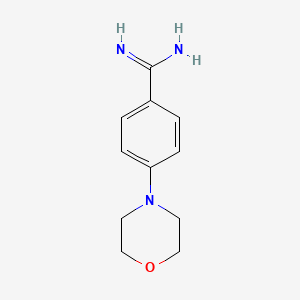
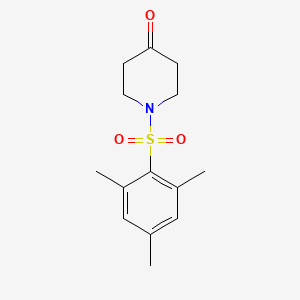
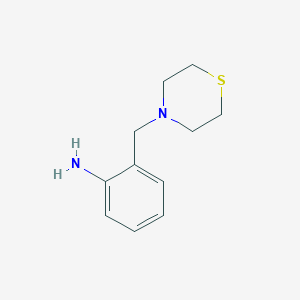
![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437604.png)
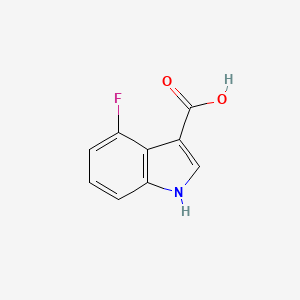
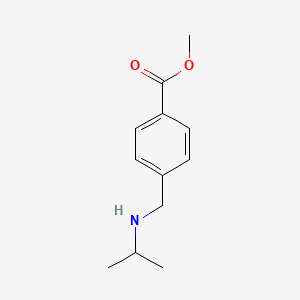
![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)
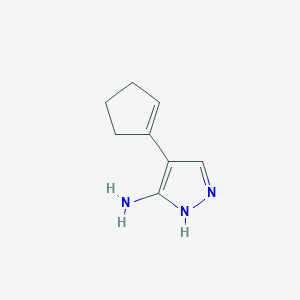
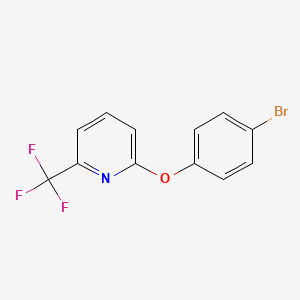
amine](/img/structure/B1437616.png)
